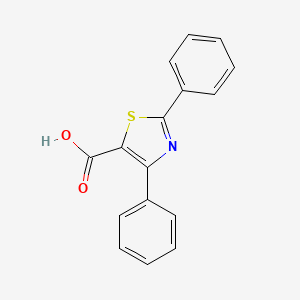

2,4-diphenyl-1,3-thiazole-5-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

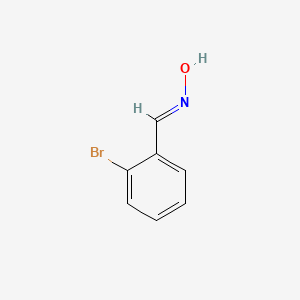

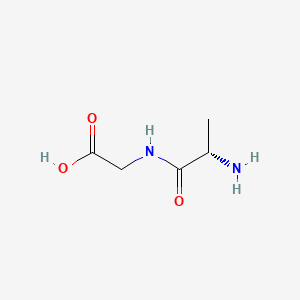

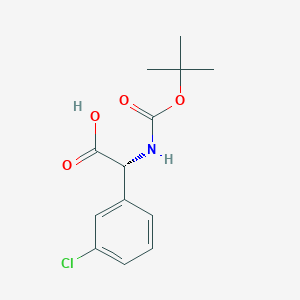

2,4-Diphenyl-1,3-thiazole-5-carboxylic acid (DPTCA) is a widely used compound in the field of organic synthesis and research. It is a cyclic molecule composed of two phenyl groups, a thiazole ring, and a carboxylic acid group. It has been used in a variety of applications in the pharmaceutical, biotechnology, and chemical industries.

Applications De Recherche Scientifique

Antibacterial Applications

Thiazole derivatives, including 2,4-diphenylthiazole-5-carboxylic acid, have shown promising antibacterial properties. They are particularly effective against strains like Bacillus cereus, Bacillus subtilis, and Escherichia coli. The presence of the thiazole ring contributes to the compound’s ability to interfere with bacterial cell wall synthesis or protein synthesis, making it a potential candidate for developing new antibacterial agents .

Antifungal Activity

Similar to their antibacterial properties, thiazole compounds also exhibit antifungal activity. They have been found to be active against fungal strains such as Aspergillus niger, Fusarium oxysporum, and Rhizopus oryzae. This makes 2,4-diphenylthiazole-5-carboxylic acid a valuable molecule for research into antifungal drugs, which could be particularly useful in agriculture and medicine .

Anti-inflammatory Properties

The anti-inflammatory properties of thiazole derivatives make them suitable for the development of new anti-inflammatory drugs. These compounds can inhibit the production of pro-inflammatory cytokines and mediators, which are involved in various inflammatory diseases. As such, 2,4-diphenylthiazole-5-carboxylic acid could be used in the study of treatments for conditions like arthritis and other chronic inflammatory disorders .

Antitumor and Anticancer Research

Thiazole derivatives have been reported to possess antitumor and anticancer activities. They can act on various pathways involved in cancer cell proliferation and survival. Research into 2,4-diphenylthiazole-5-carboxylic acid could lead to the discovery of novel mechanisms of action against cancer cells, potentially contributing to the development of new cancer therapies .

Antitubercular Potential

The fight against tuberculosis (TB) has led to the exploration of thiazole compounds as antitubercular agents. Their mechanism may involve inhibiting the synthesis of essential components in the mycobacterial cell wall. Investigating the efficacy of 2,4-diphenylthiazole-5-carboxylic acid against Mycobacterium tuberculosis could provide insights into new treatments for TB .

Antidiabetic Effects

Thiazole derivatives have shown potential in the management of diabetes by influencing blood glucose levels and insulin sensitivity. The study of 2,4-diphenylthiazole-5-carboxylic acid in this context could help in understanding its role in glucose metabolism and its possible application in antidiabetic drug development .

Antioxidant Properties

Compounds like 2,4-diphenylthiazole-5-carboxylic acid have demonstrated significant antioxidant activity, which is crucial in protecting cells from oxidative stress. This property is beneficial for researching therapeutic agents that could prevent or treat diseases associated with free radical damage .

Drug Discovery and Development

Lastly, the structural versatility of thiazole compounds, including 2,4-diphenylthiazole-5-carboxylic acid, makes them excellent candidates for drug discovery and development. They serve as heterocyclic building blocks that can be modified to enhance the pharmacological profile of lead compounds. This adaptability is essential for the creation of drugs with improved efficacy and reduced side effects .

Propriétés

IUPAC Name |

2,4-diphenyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2S/c18-16(19)14-13(11-7-3-1-4-8-11)17-15(20-14)12-9-5-2-6-10-12/h1-10H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOCHRNIGWCEJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427902 |

Source

|

| Record name | 2,4-diphenyl-1,3-thiazole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-diphenyl-1,3-thiazole-5-carboxylic Acid | |

CAS RN |

502935-47-9 |

Source

|

| Record name | 2,4-diphenyl-1,3-thiazole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | diphenyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B1276653.png)